molecular formula C24H22F2N6O3S B10833466 Imidazo[1,2-b]pyridazine derivative 7

Imidazo[1,2-b]pyridazine derivative 7

Cat. No.: B10833466
M. Wt: 512.5 g/mol
InChI Key: CDMQMPKUGUVGIR-HXUWFJFHSA-N
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Description

Imidazo[1,2-b]pyridazine derivative 7 is a heterocyclic compound that has garnered significant attention in recent years due to its unique chemical structure and promising biological activities. This compound belongs to the broader family of imidazopyridines, which are known for their versatile applications in various fields, including medicinal chemistry, material science, and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-b]pyridazine derivatives typically involves the condensation of an aryl aldehyde with 2-aminopyridine or 2-aminopyrazine, followed by cycloaddition reactions. One efficient method reported involves iodine-catalyzed one-pot three-component condensations . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as sodium phosphate (Na2HPO4) and barium hydroxide (Ba(OH)2) .

Industrial Production Methods: Industrial production of imidazo[1,2-b]pyridazine derivatives may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,2-b]pyridazine derivatives undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include organic solvents like DMF, catalysts such as palladium on carbon (Pd/C), and bases like potassium carbonate (K2CO3). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products: The major products formed from these reactions include various substituted imidazo[1,2-b]pyridazine derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents .

Mechanism of Action

The mechanism of action of imidazo[1,2-b]pyridazine derivative 7 involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C24H22F2N6O3S

Molecular Weight

512.5 g/mol

IUPAC Name

N-[6-[(2R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl]imidazo[1,2-b]pyridazin-3-yl]-4-(methanesulfonamido)benzamide

InChI

InChI=1S/C24H22F2N6O3S/c1-36(34,35)30-17-7-4-15(5-8-17)24(33)28-23-14-27-21-10-11-22(29-32(21)23)31-12-2-3-20(31)18-13-16(25)6-9-19(18)26/h4-11,13-14,20,30H,2-3,12H2,1H3,(H,28,33)/t20-/m1/s1

InChI Key

CDMQMPKUGUVGIR-HXUWFJFHSA-N

Isomeric SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C(=O)NC2=CN=C3N2N=C(C=C3)N4CCC[C@@H]4C5=C(C=CC(=C5)F)F

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C(=O)NC2=CN=C3N2N=C(C=C3)N4CCCC4C5=C(C=CC(=C5)F)F

Origin of Product

United States

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